molecular formula C16H18ClN3O B6474597 2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one CAS No. 2640829-07-6

2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one

Cat. No.: B6474597
CAS No.: 2640829-07-6
M. Wt: 303.78 g/mol
InChI Key: PJJLPPASSYRVMM-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one features a 2-chlorophenyl group attached to an ethanone moiety, which is further connected to an azetidine ring substituted with a 2-methylimidazole-methyl group.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-12-18-6-7-19(12)9-13-10-20(11-13)16(21)8-14-4-2-3-5-15(14)17/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJLPPASSYRVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to interact with metabotropic glutamate receptors. These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.

Biological Activity

The compound 2-(2-chlorophenyl)-1-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}ethan-1-one, also known as a chlorophenyl imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2OC_{19}H_{21}ClN_2O with a molecular weight of 344.84 g/mol. The structure includes a chlorophenyl group and an imidazole ring, which are significant in contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of imidazole derivatives, including the compound . The following table summarizes key findings regarding its antibacterial activity:

Bacteria Tested MIC (µM) Reference
Staphylococcus aureus20-40
Escherichia coli40-70
Methicillin-resistant S. aureus (MRSA)Not specified

The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. However, its effectiveness was lower compared to standard antibiotics like ceftriaxone.

The proposed mechanism of action for imidazole derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The presence of the imidazole ring is critical for binding to bacterial targets, which may include enzymes involved in cell wall biosynthesis.

Study 1: Synthesis and Evaluation

In a study conducted by Paoli-Lombardo et al., the compound was synthesized using a novel method involving nucleophilic substitution reactions. The synthesis yielded moderate amounts of the desired product, which was then evaluated for its biological activity against various bacterial strains. The results indicated promising antibacterial properties, particularly against multi-drug resistant strains .

Study 2: Comparative Analysis

A comparative analysis involving various imidazole derivatives revealed that while this compound demonstrated significant antibacterial effects, it was less potent than newly developed compounds with modified structures. This highlights the importance of structural optimization in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophenyl-Imidazole Ethanone Derivatives
Compound Name Molecular Formula Key Features Physical/Chemical Data Source
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone C₁₅H₁₁ClN₂O Benzimidazole core, phenyl-ethanone CAS 23085-45-2; solid
1-(2-Chloro-1-methyl-1H-imidazol-5-yl)ethan-1-one C₆H₇ClN₂O 2-methylimidazole, ethanone Oil; CAS 2026010-61-5
3-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)-1-phenyl-2-propen-1-one C₁₈H₁₃ClN₂O α,β-unsaturated ketone, chlorophenyl-imidazole CAS 120758-44-3

Key Observations :

  • The 2-methylimidazole derivative lacks the azetidine ring but shares the ethanone group, suggesting that azetidine may modulate steric effects or bioavailability.
Dichlorophenyl Derivatives with Imidazole
Compound Name Molecular Formula Key Features Biological Activity Source
Sertaconazole (1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol) C₁₁H₁₀Cl₂N₂O Dichlorophenyl, ethanol linker Antifungal; CAS 99592-32-2
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime C₁₁H₉Cl₂N₃O Oxime functional group Antifungal (preclinical)

Key Observations :

  • Sertaconazole demonstrates that dichlorophenyl groups enhance antifungal activity compared to monochlorophenyl analogs. However, the ethanol linker in sertaconazole may reduce metabolic stability compared to the ethanone-azetidine system in the target compound.
Nitroimidazole Derivatives
Compound Name Molecular Formula Key Features Synthesis Method Source
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₁ClN₃O₂ Nitro group, chloromethylphenyl SOCl₂ chlorination of alcohol precursor
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)benzyl]-2-hydroxyacenaphthylen-1(2H)-one C₂₆H₂₁N₃O₄ Acenaphthenone core, nitroimidazole TDAE-mediated coupling

Key Observations :

  • Nitro groups increase electrophilicity and reactivity, which may enhance antimicrobial activity but also raise toxicity concerns. The absence of a nitro group in the target compound suggests a focus on reduced off-target effects.

Research Findings and Structural Insights

Azetidine’s small ring size may also enhance metabolic stability relative to larger heterocycles.

Chlorophenyl Positioning : The 2-chlorophenyl group in the target compound differs from 4-chlorophenyl analogs (e.g., ), which could alter π-π stacking interactions in biological targets.

Imidazole Substitution : The 2-methylimidazole group may reduce steric hindrance compared to bulkier substituents (e.g., benzyl groups in ), favoring enzyme active-site penetration.

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